2-(4-(morpholinosulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Description
Properties
IUPAC Name |
2-[2-(4-morpholin-4-ylsulfonylphenyl)ethyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5S/c27-23-20-5-1-3-18-4-2-6-21(22(18)20)24(28)26(23)12-11-17-7-9-19(10-8-17)32(29,30)25-13-15-31-16-14-25/h1-10H,11-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJJPXBJLNOPKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(morpholinosulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a novel isoquinoline derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 356.43 g/mol
Research indicates that this compound may exert its biological effects primarily through the inhibition of specific signaling pathways. One notable target is the IκB kinase (IKK) complex, which plays a crucial role in the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). NF-κB is involved in regulating the expression of various genes associated with inflammation and immune responses .
1. Anti-inflammatory Effects
Studies have demonstrated that this compound exhibits significant anti-inflammatory properties. It has been shown to reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell models. This effect is attributed to its ability to inhibit NF-κB activation, thereby decreasing the transcriptional activity of inflammatory genes .
2. Anticancer Properties
The compound has also been investigated for its potential anticancer effects. In vitro studies suggest that it can induce apoptosis in cancer cell lines by activating caspase pathways. Additionally, it has been reported to suppress tumor growth in xenograft models through the modulation of apoptotic and cell cycle regulatory proteins .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study A : In a murine model of rheumatoid arthritis, treatment with the compound significantly reduced joint inflammation and damage compared to controls.
- Study B : In vitro assays on breast cancer cell lines showed that the compound inhibited cell proliferation by inducing G0/G1 phase arrest and promoting apoptosis.
Data Tables
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Diversity in Naphthalimide Derivatives
Naphthalimides are versatile scaffolds modified for diverse applications. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Naphthalimide Derivatives
Key Comparative Insights
Bioactivity and Target Specificity
- Antifungal Activity: Hydroxyethyl-thio derivatives (e.g., 7f, 8a–c) exhibit potent antifungal activity (MIC₉₀ = 2–8 μg/mL) against Candida albicans due to thioether-linked heterocycles, which disrupt membrane integrity . In contrast, the target compound’s morpholinosulfonyl group may target kinases or sulfotransferases, though empirical data are lacking.
- Antiviral Potential: Schiff base derivatives (5a–c) show antiviral properties via molecular docking with SARS-CoV-2 protease (binding energy: −8.2 to −9.1 kcal/mol), attributed to electron-rich substituents enhancing ligand-receptor interactions .
- Anti-Proliferative Effects : Ferrocenyl-naphthalimide conjugates (14b , 15a–b ) demonstrate IC₅₀ values of 5–10 μM against breast cancer cells, leveraging redox-active ferrocene for reactive oxygen species generation .
Optical and Sensor Properties
- Fluorescence Sensitivity: NI3 and NI4 exhibit pH-dependent fluorescence (quantum yield: 0.15–0.45) due to protonation of the dimethylamino group, while NIMS shows lysosome-specific accumulation via acidic environment protonation .
- Solvatochromism : Aryl-substituted derivatives (3k , 3l ) display large Stokes shifts (Δλ = 120–150 nm) and solvatochromic behavior, making them ideal for organic electronics .
Physicochemical and Pharmacokinetic Profiles
- Solubility: The target compound’s morpholinosulfonyl group improves aqueous solubility compared to lipophilic tridecyl-substituted analogues (3k, 3l).
Q & A
Q. What are the recommended methods for synthesizing this compound and its structural analogs?
Methodological Answer: Synthesis typically involves multi-step organic reactions, including nucleophilic substitution, cyclization, and functional group modifications. For example:
- Key Steps :
- Core Structure Formation : React phenethyl derivatives with morpholinosulfonyl groups under reflux conditions using catalysts like DMAP (4-dimethylaminopyridine) and anhydrous dioxane as solvent .
- Cyclization : Employ acid-mediated cyclization (e.g., acetic acid) to form the isoquinoline-dione backbone .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from methanol .
- Yields : Reported yields for analogous compounds range from 30% to 85%, depending on substituent reactivity and purification efficiency .
Q. How should researchers address solubility challenges during in vitro/in vivo experiments?
Methodological Answer:
Q. What spectroscopic techniques are essential for structural characterization?
Methodological Answer:
- 1H/13C NMR : Assign proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm) and confirm sulfonyl/morpholine groups (δ 3.5–4.0 ppm for morpholine protons) .
- Mass Spectrometry (MS) : Use ESI-MS to verify molecular ion peaks (e.g., [M-H]⁻ at m/z 389.41 for benzyloxy derivatives) .
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and packing (e.g., monoclinic systems with R factor < 0.05) .
Advanced Research Questions
Q. How can molecular modeling optimize this compound’s bioactivity or binding interactions?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., acetylcholinesterase). Validate with MD simulations (GROMACS) to assess stability .
- QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity. For example, electron-withdrawing groups on the phenethyl moiety enhance binding .
Q. What strategies improve derivatives’ activity as enzyme inhibitors?
Methodological Answer:
- Structural Modifications :
- Introduce halogen substituents (e.g., 4-bromophenyl) to enhance hydrophobic interactions .
- Replace morpholinosulfonyl with thiourea groups to increase hydrogen-bonding potential .
- Bioassay Design :
- Test derivatives against purified enzymes (e.g., Ellman’s assay for acetylcholinesterase inhibition) .
- Use IC50 values and Lineweaver-Burk plots to determine inhibition mechanisms (competitive vs. non-competitive) .
Q. How can crystallographic data guide structural optimization?
Methodological Answer:
- Crystal Structure Analysis : Identify key intermolecular interactions (e.g., π-π stacking of aromatic rings, hydrogen bonds with sulfonyl groups) to prioritize substituents that stabilize target conformations .
- Torsion Angle Adjustments : Modify side-chain flexibility (e.g., phenethyl linker) to improve binding pocket compatibility, as seen in analogs with 2-oxotetrahydrofuran substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
